3-Bromo-5-methoxy-4-(phenylmethoxy)benzenemethanol
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Overview
Description
3-Bromo-5-methoxy-4-(phenylmethoxy)benzenemethanol is an organic compound with the molecular formula C14H13BrO3 It is a derivative of benzenemethanol, characterized by the presence of bromine, methoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(phenylmethoxy)benzenemethanol typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-methoxy-4-(phenylmethoxy)benzenemethanol using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(phenylmethoxy)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-4-(phenylmethoxy)benzenemethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-Bromo-5-methoxy-4-(phenylmethoxy)benzaldehyde or 3-Bromo-5-methoxy-4-(phenylmethoxy)benzoic acid.
Reduction: Formation of 5-methoxy-4-(phenylmethoxy)benzenemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-(phenylmethoxy)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(phenylmethoxy)benzenemethanol involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxy-4-(2-phenylethoxy)benzenemethanol
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Uniqueness
3-Bromo-5-methoxy-4-(phenylmethoxy)benzenemethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications .
Properties
CAS No. |
73304-09-3 |
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Molecular Formula |
C15H15BrO3 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15BrO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
InChI Key |
DYUPYNVIMGGYTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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